4-((4-Methylbenzyl)oxy)-N'-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide
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Overview
Description
4-((4-Methylbenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide is a synthetic organic compound that combines structural elements of benzohydrazide and chromone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methylbenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-oxo-4H-chromen-3-carbaldehyde with benzohydrazide in the presence of an acid catalyst, such as acetic acid, to form the hydrazone intermediate.
Etherification: The hydrazone intermediate is then subjected to etherification with 4-methylbenzyl chloride in the presence of a base, such as potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((4-Methylbenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the hydrazone moiety to corresponding amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted benzyl ethers.
Scientific Research Applications
Chemistry
In chemistry, 4-((4-Methylbenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to known bioactive compounds suggests it may exhibit interesting pharmacological properties, such as antimicrobial or anticancer activity.
Medicine
In medicinal chemistry, 4-((4-Methylbenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism by which 4-((4-Methylbenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s hydrazone moiety can form reversible covalent bonds with nucleophilic sites on proteins, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
4-oxo-4H-chromene-3-carbaldehyde: A precursor in the synthesis of the target compound, known for its reactivity and use in various synthetic applications.
Benzohydrazide derivatives: Compounds with similar hydrazone moieties, often studied for their bioactivity and potential therapeutic applications.
Uniqueness
4-((4-Methylbenzyl)oxy)-N’-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide is unique due to the combination of the chromone and benzohydrazide moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
765278-10-2 |
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Molecular Formula |
C25H20N2O4 |
Molecular Weight |
412.4 g/mol |
IUPAC Name |
4-[(4-methylphenyl)methoxy]-N-[(E)-(4-oxochromen-3-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C25H20N2O4/c1-17-6-8-18(9-7-17)15-30-21-12-10-19(11-13-21)25(29)27-26-14-20-16-31-23-5-3-2-4-22(23)24(20)28/h2-14,16H,15H2,1H3,(H,27,29)/b26-14+ |
InChI Key |
OWWWLTJVODPWIN-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)N/N=C/C3=COC4=CC=CC=C4C3=O |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NN=CC3=COC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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